2-Phenylvinyl acetate
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Overview
Description
2-Phenylvinyl acetate, also known as styryl acetate or acetoxystyrene, is an organic compound with the molecular formula C10H10O2. It is characterized by the presence of a phenyl group attached to a vinyl acetate moiety. This compound is known for its applications in various fields, including perfumery and polymer chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Phenylvinyl acetate can be synthesized through the esterification of 2-phenylethanol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, this compound is produced via the acetylene method or the ethylene method. The acetylene method involves the reaction of acetylene with acetic acid in the presence of a catalyst like activated carbon-zinc acetate. The ethylene method uses ethylene, acetic acid, and oxygen with palladium or gold as the main catalyst and potassium acetate as a cocatalyst .
Chemical Reactions Analysis
Types of Reactions: 2-Phenylvinyl acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenylacetic acid.
Reduction: It can be reduced to 2-phenylethanol.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: Phenylacetic acid.
Reduction: 2-Phenylethanol.
Substitution: Various substituted phenylvinyl acetates.
Scientific Research Applications
2-Phenylvinyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: It is used in the production of adhesives, coatings, and fragrances
Mechanism of Action
The mechanism of action of 2-Phenylvinyl acetate involves its interaction with various molecular targets. In chemical reactions, it acts as an electrophile, reacting with nucleophiles to form new compounds. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
2-Phenylethanol: A related compound with a hydroxyl group instead of an acetate group.
Phenylacetic acid: An oxidation product of 2-Phenylvinyl acetate.
Styrene: A similar compound with a vinyl group instead of a vinyl acetate group
Uniqueness: this compound is unique due to its combination of a phenyl group and a vinyl acetate moiety, which imparts distinct chemical properties and reactivity. This makes it valuable in various synthetic and industrial applications .
Properties
CAS No. |
10521-96-7 |
---|---|
Molecular Formula |
C10H10O2 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
[(E)-2-phenylethenyl] acetate |
InChI |
InChI=1S/C10H10O2/c1-9(11)12-8-7-10-5-3-2-4-6-10/h2-8H,1H3/b8-7+ |
InChI Key |
FMFHUEMLVAIBFI-BQYQJAHWSA-N |
Isomeric SMILES |
CC(=O)O/C=C/C1=CC=CC=C1 |
SMILES |
CC(=O)OC=CC1=CC=CC=C1 |
Canonical SMILES |
CC(=O)OC=CC1=CC=CC=C1 |
1566-67-2 10521-96-7 |
|
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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